3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound with a complex structure featuring several functional groups, including a triazole ring, a quinazolinone ring, and a bicyclic azabicyclo octane moiety. Its unique combination of these structures makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can result in changes in the enzyme’s activity, potentially leading to the observed biological effects.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as indole derivatives, have been studied extensively . These studies suggest that such compounds can have good bioavailability, although the specific properties would depend on the exact structure of the compound.
Result of Action
It is known that similar compounds, such as indole derivatives, can exert a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects would be the result of the compound’s interaction with its targets and the subsequent alterations in biochemical pathways.
Action Environment
It is known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors, including the specific biological environment in which they are acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, which may include:
Formation of the triazole ring: : A common method involves the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.
Formation of the azabicyclo octane structure: : This can be achieved through intramolecular cyclization reactions.
Attachment of the quinazolinone ring: : The incorporation of the quinazolinone ring can be performed via condensation reactions involving appropriate amines and carbonyl compounds.
Linking the three moieties: : The final compound can be assembled by linking the intermediate structures through selective reactions like nucleophilic substitutions or other coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules generally requires large-scale optimization of the reaction conditions to ensure high yield and purity. Key aspects include:
High-throughput screening: : Using automated systems to identify optimal conditions.
Catalysis: : Employing catalysts to enhance the efficiency of reactions.
Purification processes: : Techniques like chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, primarily affecting the functional groups like the triazole ring or the quinazolinone moiety.
Reduction: : It may undergo reduction reactions, potentially modifying the ketone groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can alter various parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: : Examples include sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Solvents: : Reactions may be conducted in polar or non-polar solvents depending on the specific reaction requirements.
Major Products Formed
The products formed depend on the specific reaction conditions and reagents used. For instance:
Oxidation: : May yield hydroxylated derivatives or carboxylic acids.
Reduction: : Could produce alcohols or fully reduced hydrocarbons.
Substitution: : Results in derivatives with altered functional groups.
Scientific Research Applications
Chemistry
This compound is used as a building block in synthetic organic chemistry for constructing more complex molecules.
Biology
In biological studies, it is investigated for its potential interactions with biomolecules and its effects on biological systems.
Medicine
It may have applications in medicinal chemistry, particularly in designing novel drugs or therapeutic agents targeting specific enzymes or receptors.
Industry
Industrially, it can be used in the development of advanced materials or as intermediates in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Compared to other compounds with similar structures, like derivatives of quinazolinones or triazoles, 3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a triazole ring, a quinazolinone core, and an azabicyclo octane moiety.
Similar Compounds
Quinazolinone derivatives: : Known for their medicinal properties.
Triazole compounds: : Widely studied for their biological activities.
Bicyclic structures: : Often investigated for their role in molecular stability and reactivity.
Its distinct structure allows it to participate in unique chemical reactions and biological interactions, making it a valuable compound for diverse scientific research areas.
Properties
IUPAC Name |
3-[3-oxo-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19(7-9-24-13-21-18-4-2-1-3-17(18)20(24)28)26-14-5-6-15(26)12-16(11-14)25-10-8-22-23-25/h1-4,8,10,13-16H,5-7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZDBHPAFVQCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCN3C=NC4=CC=CC=C4C3=O)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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